(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine

Stereospecific Synthesis Isomeric Purity Medicinal Chemistry Building Blocks

(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine (CAS 158669-27-3) is a multifunctional pyridine building block with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol. It is characterized by a 2-methoxy group, a 4-iodo substituent, and a 3-[(E)-but-2-en-1-yloxy]methyl side chain.

Molecular Formula C11H14INO2
Molecular Weight 319.14 g/mol
CAS No. 158669-27-3
Cat. No. B15224736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine
CAS158669-27-3
Molecular FormulaC11H14INO2
Molecular Weight319.14 g/mol
Structural Identifiers
SMILESCC=CCOCC1=C(C=CN=C1OC)I
InChIInChI=1S/C11H14INO2/c1-3-4-7-15-8-9-10(12)5-6-13-11(9)14-2/h3-6H,7-8H2,1-2H3/b4-3+
InChIKeyVXCWSXUMPQYTEQ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 158669-27-3 (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine Procurement Baseline


(E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine (CAS 158669-27-3) is a multifunctional pyridine building block with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . It is characterized by a 2-methoxy group, a 4-iodo substituent, and a 3-[(E)-but-2-en-1-yloxy]methyl side chain. The defined (E)-stereochemistry of the alkenyl ether distinguishes it from the generic, non-stereospecific analog (CAS 173419-17-5) .

Why Generic Analogs Cannot Substitute for (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine


Simple substitution of CAS 158669-27-3 with a non-stereospecific or differently substituted pyridine analog is not chemically equivalent due to the critical role of the defined (E)-alkenyl ether geometry in downstream stereochemical outcomes and the unique reactivity profile conferred by the 2-methoxy-4-iodo-3-substituted pattern. A generic substitution with a mixture of (E) and (Z) isomers (e.g., CAS 173419-17-5) introduces uncontrolled stereochemical variables that can lead to the formation of diastereomeric products, complicating purification and potentially invalidating structure-activity relationships (SAR) .

Quantitative Evidence for Selecting CAS 158669-27-3 Over Closest Analogs


Defined (E)-Stereochemistry Versus Non-Stereospecific Analog (CAS 173419-17-5)

CAS 158669-27-3 is the defined (E)-isomer of 3-((but-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine. The non-stereospecific analog CAS 173419-17-5 is an undefined mixture of (E) and (Z) isomers. Procurement of the pure (E)-isomer ensures stereochemical uniformity in subsequent reactions, whereas the use of the mixed-isomer analog introduces a variable that can lead to diastereomeric products, reducing the yield of the desired single isomer and necessitating additional separation steps .

Stereospecific Synthesis Isomeric Purity Medicinal Chemistry Building Blocks

Unique 2-Methoxy-4-Iodo-3-Substituted Pyridine Scaffold Versus Simpler 4-Iodo-2-methoxypyridine

The target compound possesses a 3-[(E)-but-2-en-1-yloxy]methyl substituent absent in the simpler building block 4-Iodo-2-methoxypyridine (CAS 98197-72-9; molecular weight 235.02 g/mol) . This additional functionality at the 3-position enables orthogonal synthetic transformations: the 4-iodo group can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the protected allylic alcohol side chain can be deprotected and further derivatized independently. The simpler comparator lacks this synthetic handle, limiting its utility to single-point diversification.

Cross-Coupling Regioselective Functionalization Heterocyclic Building Blocks

Enhanced Molecular Complexity and Vector Diversity Versus 2-[(2E)-2-Buten-1-yloxy]pyridine

When compared to the structurally simpler 2-[(2E)-2-buten-1-yloxy]pyridine (CAS 561024-14-4; molecular weight 149.19 g/mol) , the target compound (MW 319.14 g/mol) contains an iodo substituent and a methoxy group. This results in a higher molecular weight and increased Van der Waals surface area, which can enhance binding interactions in a biological target pocket. The iodine atom also serves as a heavy atom for X-ray crystallography phasing and provides a spectroscopic handle.

Lead-Likeness Fragment-Based Drug Discovery Chemical Space Exploration

Optimal Application Scenarios for (E)-3-((But-2-en-1-yloxy)methyl)-4-iodo-2-methoxypyridine (CAS 158669-27-3)


Stereospecific Synthesis of Complex Drug-Like Molecules

The defined (E)-geometry of the allylic ether in CAS 158669-27-3 is critical for the stereospecific construction of molecules where the spatial orientation of the side chain influences biological activity. This compound is ideally suited as an advanced intermediate in medicinal chemistry programs where the (E)-olefin geometry is transferred to the final product, as established by its differentiation from the non-stereospecific analog CAS 173419-17-5 .

Orthogonal Functionalization in Library Synthesis

The presence of three orthogonally reactive functional groups (4-iodo, 2-methoxy, and a protected 3-allylic alcohol) makes this compound a strategic building block for the rapid generation of diverse compound libraries. Its utility surpasses that of 4-Iodo-2-methoxypyridine (CAS 98197-72-9), which lacks the 3-position functional handle, enabling more efficient chemical space exploration in fewer synthetic steps .

Heavy-Atom Derivative for Structural Biology

The covalently bound iodine atom provides a robust anomalous scattering signal for experimental phasing in protein X-ray crystallography. Compared to a non-iodinated analog like 2-[(2E)-2-buten-1-yloxy]pyridine, this compound can serve as a heavy-atom derivative or as a precursor for synthesizing ligands that facilitate structure-based drug design (SBDD) .

Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodo substituent is an excellent leaving group for oxidative addition with Pd(0) catalysts, enabling reliable Suzuki, Heck, and Sonogashira couplings. This reactivity, combined with the protected allylic alcohol, allows for a sequential, one-pot functionalization strategy that is not feasible with simpler 4-iodopyridines lacking the additional masked functionality .

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